molecular formula C6H5BrN4 B1528223 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1368328-57-7

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1528223
CAS No.: 1368328-57-7
M. Wt: 213.03 g/mol
InChI Key: IDUOFFYKXUXWJM-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1368328-57-7) is a high-value brominated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a fused triazolopyrimidine core, a structure recognized as a privileged scaffold in the development of bioactive molecules . The bromine substituent at the 6-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space. The triazolopyrimidine scaffold is a key pharmacophore in the design of kinase inhibitors . Specifically, derivatives of this scaffold have been investigated as novel CDK2 (cyclin-dependent kinase 2) inhibitors, showing promising in vitro antitumor activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The mechanism of action for such compounds often involves acting as ATP-competitive inhibitors, disrupting cell cycle progression and inducing apoptosis in tumor cells . The structural features of this compound make it a promising precursor for synthesizing potential therapeutic agents targeting key oncogenic pathways. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-8-2-5(7)3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUOFFYKXUXWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hydrazine Derivatives

The key step in constructing the triazolo[4,3-a]pyrimidine system is the cyclization of hydrazine-containing intermediates with suitable electrophiles. This is typically achieved by:

  • Reacting 5-bromo-2-hydrazinylpyrimidine derivatives with carbonyl compounds or orthoesters under reflux conditions.
  • Cyclization promoted by oxidizing agents such as phenyliodine diacetate (PhI(OAc)₂) or N-chlorosuccinimide (NCS) to form the fused triazolo ring with high regioselectivity.

Optimization of temperature (60–80°C) and reagent stoichiometry is critical to maximize yield and purity while minimizing side reactions such as isomerization to other triazolo isomers.

Methylation Techniques

The methyl group at the 3-position is introduced by:

  • Nucleophilic substitution reactions using methylating agents such as methyl iodide or dimethyl sulfate on the triazolo ring nitrogen after cyclization.
  • Alternatively, methylation can occur prior to cyclization if the precursor contains a methylthio or methylsulfanyl substituent, which is then converted to the methyl group via reduction or substitution.

Bromination

Bromination at the 6-position is generally achieved by:

  • Starting from a 6-bromopyrimidine precursor, ensuring the bromine is present before ring closure.
  • Electrophilic bromination using brominating agents on the pyrimidine ring prior to or after triazole ring formation, depending on the stability of intermediates.

Representative Synthetic Route Example

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of 5-bromo-2-hydrazinylpyrimidine Starting from 6-bromopyrimidine derivatives; hydrazine hydrate, ethanol, reflux Hydrazinylpyrimidine intermediate
2 Cyclization to form triazolo[4,3-a]pyrimidine core PhI(OAc)₂ or NCS, 60–80°C, 4 hours Formation of fused triazolo ring
3 Methylation at 3-position Methyl iodide, base (e.g., K₂CO₃), DMF, room temperature 3-methyl substitution
4 Purification Column chromatography or recrystallization Pure 6-Bromo-3-methyltriazolo[4,3-a]pyrimidine

Research Findings and Optimization Notes

  • Regioselectivity: Use of NCS as an oxidant favors selective cyclization to the [4,3-a] isomer, reducing formation of undesired isomers.
  • Microwave-Assisted Cyclization: Although reported for related compounds (e.g., 6-Bromo-3-(methylthio)-triazolo[4,3-a]pyridine), microwave irradiation at 150°C for 20 minutes accelerates ring closure and improves yield.
  • Spectroscopic Confirmation: Structural integrity is confirmed by ¹H and ¹³C NMR, mass spectrometry, and, when possible, single-crystal X-ray diffraction showing expected bond angles and fused ring conformations.
  • Yield and Purity: Optimization of reaction times and reagent ratios can improve yields to above 70%, with purity verified by chromatographic and spectroscopic methods.

Data Table: Summary of Key Reaction Parameters

Parameter Typical Conditions Notes
Hydrazine substitution Hydrazine hydrate, EtOH, reflux 85°C, 4–6 hours
Cyclization oxidant PhI(OAc)₂ or NCS 60–80°C, 4 hours; NCS reduces toxicity
Methylation agent Methyl iodide or dimethyl sulfate Room temperature, base catalyzed
Microwave assistance 150°C, 20 min Optional; accelerates cyclization
Purification Column chromatography Silica gel, gradient elution

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .

Scientific Research Applications

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound with a triazole ring fused to a pyrimidine ring, making it of interest in medicinal chemistry for potential biological activities and drug development.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
  • Medicine It shows promise in developing anticancer agents because of its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Industry The compound is used in developing new materials with specific electronic properties.

This compound has potential biological activities, particularly as an antimicrobial and anticancer agent. Its structure, featuring a bromine atom and a methyl group, contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, showing promising results against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit cell proliferation across several cancer cell lines. The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound induces apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa8.55CDK inhibition
MCF-714.31Apoptosis induction
A5497.01Cell cycle arrest

Molecular docking studies reveal that the compound fits well into the active sites of CDK targets, suggesting a high binding affinity and potential for therapeutic efficacy.

Use as Bromodomain Inhibitor

Comparison with Similar Compounds

Structural Isomers and Positional Effects

Triazolo[1,5-c]pyrimidine vs. Triazolo[4,3-c]pyrimidine Derivatives

  • highlights that triazolo[4,3-c]pyrimidine derivatives (e.g., compound 9 ) exhibit downfield shifts in ¹H-NMR spectra for C3-H and C5-H protons compared to triazolo[1,5-c]pyrimidine analogs (e.g., compound 8 ). For instance, the C3-H proton in compound 9 resonates at δ 8.98 ppm, while the C2-H proton in compound 8 appears at δ 8.25 ppm .
  • Melting Points : Triazolo[4,3-c]pyrimidines (e.g., compound 7 , m.p. 265–267°C) generally have higher melting points than triazolo[1,5-c]pyrimidines (e.g., compound 6 , m.p. 210–212°C), attributed to differences in molecular packing and hydrogen bonding .

Substituent Influence on Spectral Properties

  • The bromine atom in 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine introduces electron-withdrawing effects, which may stabilize the ring system and alter reactivity compared to non-halogenated analogs. For example, 3-pyridinyl-substituted triazolo[4,3-a]pyrimidine (CAS: 943613-36-3) shows a predicted pKa of 2.70 ± 0.12, reflecting the electron-deficient nature of the pyrimidine core .

Functionalization Strategies

  • The methyl and bromine substituents in this compound enable further derivatization. For example, details the synthesis of pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 9 ) via refluxing with glacial acetic acid, achieving 93% yield under solvent-free conditions .

Antimicrobial Activity

  • Fluorophenyl- and nitrophenyl-substituted bis-triazolo[4,3-a][4,3-c]pyrimidines (e.g., compound 3f ) exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 10 µg/mL), surpassing some commercial antibiotics .

Antihypertensive Potential

  • 3-Substituted triazolo[4,3-a]pyrimidine derivatives (e.g., thiosemicarbazide and oxadiazole analogs) demonstrate antihypertensive activity comparable to captopril, with EC₅₀ values in the nanomolar range .

EGFR-TK Inhibition

  • Pyrazolo-triazolo-pyrimidines (e.g., compound 10 ) show inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa (Predicted) Key Substituents
This compound C₇H₆BrN₃ 228.05 Not reported Not reported 6-Br, 3-CH₃
3-Pyridinyl-triazolo[4,3-a]pyrimidine C₁₁H₇BrN₄ 275.1 Not reported 2.70 ± 0.12 3-Pyridinyl
Bis-triazolo[4,3-a][4,3-c]pyrimidine (3f) C₁₆H₁₀F₂N₆ 348.3 265–267 Not reported 4'-Fluorophenyl
5,7-Dimethyl-3-(2-phenoxyethylsulfanyl)-triazolo[4,3-a]pyrimidine C₁₅H₁₆N₄OS 324.4 Not reported Not reported 5,7-CH₃, 3-SCH₂CH₂OPh

Key Research Findings

Positional Isomerism : The triazolo ring’s fusion position ([4,3-a] vs. [1,5-c]) significantly impacts NMR chemical shifts and thermal stability .

Substituent Effects : Bromine and methyl groups enhance electrophilicity and bioactivity , as seen in antimicrobial and antihypertensive applications .

Synthetic Efficiency : Solvent-free and IL-catalyzed methods improve yields (>90%) for triazolo-pyrimidine derivatives compared to traditional reduction routes .

Biological Activity

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a bromine atom and a methyl group, contributes to its reactivity and biological properties. This article reviews the biological activity of this compound, supported by research findings and data tables.

  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : Approximately 270.08 g/mol

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and cyclization reactions. The bromine atom at the 6-position is particularly reactive, facilitating the synthesis of derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been extensively studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit cell proliferation across several cancer cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound induces apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa8.55CDK inhibition
MCF-714.31Apoptosis induction
A5497.01Cell cycle arrest

The primary mechanism through which this compound exerts its effects is through interaction with molecular targets such as CDKs. Molecular docking studies reveal that the compound fits well into the active sites of these targets, suggesting a high binding affinity and potential for therapeutic efficacy.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 8.55 µM.
  • MCF-7 Cell Line Evaluation : Another investigation revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value of 14.31 µM, indicating its potential as a breast cancer treatment.

Comparative Analysis

To contextualize the biological activity of this compound within its chemical family, we can compare it to structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer8.55 (HeLa)
Pyrazolo[3,4-d]pyrimidineAnticancer25 (MCF-7)
Pyrazolo[4,3-e][1,2,4]triazoloModerate AntimicrobialN/A

Q & A

Q. What are the primary synthetic routes for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization reactions of brominated pyrimidine precursors. For example, 6-bromomethylpyrimidine derivatives can undergo nucleophilic substitution or transition metal-catalyzed cross-coupling to form the triazolopyrimidine core. Key steps include:

  • Cyclization : Using hydrazine derivatives to form the triazole ring, followed by bromination at the 6-position.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
    Validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Q. How is the compound characterized structurally?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and confirms regiochemistry of bromine substitution (e.g., C–Br bond length ~1.89 Å).
  • NMR spectroscopy : 1^1H NMR distinguishes methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm). 13^13C NMR identifies sp2^2-hybridized carbons adjacent to bromine (δ ~150–160 ppm).
  • Elemental analysis : Validates %C, %H, %N within ±0.4% of theoretical values.
    Cross-referencing with crystallographic data (CCDC entries) ensures accuracy .

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Solubility profiles should be tested via UV-Vis spectroscopy at varying pH (e.g., 2–12).
  • Stability : Store under inert gas (argon) at –20°C. Degradation studies via HPLC (C18 columns, acetonitrile/water mobile phase) monitor stability under light, heat, and humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Pd(PPh3_3)4_4 or CuI for cross-coupling reactions, with microwave-assisted synthesis (100–150°C, 30 min) reducing side products.
  • Solvent optimization : Use DMF or THF for better reagent solubility.
  • In-line analytics : Employ LC-MS to track intermediates and adjust stoichiometry in real-time.
    Yields >70% are achievable with <5% impurities when using gradient elution purification .

Q. How does bromine substitution influence the compound’s electronic and biological properties?

Methodological Answer:

  • Electronic effects : Bromine’s electron-withdrawing nature reduces HOMO-LUMO gaps (calculated via DFT). UV-Vis spectra (λmax_{max} ~270–300 nm) correlate with conjugation changes.
  • Biological activity : Bromine enhances binding to kinase ATP pockets (e.g., CDK2 inhibition assays). Test via fluorescence polarization or SPR-based binding assays at varying concentrations (IC50_{50} determination) .

Q. How can computational modeling guide derivative design?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PDB: 1H1S). Focus on halogen bonding between bromine and backbone carbonyls.
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using partial least squares regression. Validate with in vitro data .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) using identical protocols (ATP concentration, incubation time).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo studies .

Q. What strategies mitigate regioselectivity challenges during synthesis?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 6-position.
  • Lewis acid catalysis : Use ZnCl2_2 or BF3_3-Et2_2O to stabilize transition states in cyclization steps.
    Monitor reaction progress via TLC (silica GF254_{254}) with UV visualization at 254 nm .

Data Analysis & Validation

Q. How to address discrepancies in purity reports from different suppliers?

Methodological Answer:

  • Multi-technique validation : Combine HPLC (≥95% purity), 1^1H NMR (integration of impurity peaks), and elemental analysis.
  • Batch comparison : Request certificates of analysis (CoA) and replicate tests on the same instrumentation (e.g., Agilent 1260 Infinity HPLC).
  • Third-party verification : Submit samples to independent labs for LC-HRMS and X-ray diffraction .

Q. What are best practices for reproducibility in biological assays?

Methodological Answer:

  • Positive controls : Include staurosporine for kinase assays or doxorubicin for cytotoxicity.
  • Data normalization : Express results as % inhibition relative to vehicle-treated controls.
  • Blinded experiments : Assign compound codes to avoid bias in IC50_{50} calculations.
    Publish raw data (e.g., dose-response curves) in supplementary materials for peer review .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.